DNMT3B Enzymatic Preference for CpGpA vs. CpGpC/CpGpT Motifs (Deep Enzymology NGS Profiling)
Deep enzymology profiling of 4096 NNNCGNNN substrate sequences revealed that DNMT3B preferentially methylates CpG sites with a +1 adenine or guanine (CG(G/A) motif), whereas DNMT3A activity is enriched on +1 cytosine or thymine (CG(C/T) motif) [1]. The DNMT3B-to-DNMT3A preference ratio (B/A ratio) spans more than 100-fold across the sequence space, with CpGpA-containing substrates ranking among the most DNMT3B-favored [1].
| Evidence Dimension | Enzyme flanking-sequence preference (DNMT3B vs. DNMT3A methylation activity) |
|---|---|
| Target Compound Data | CpGpA motif: strongly enriched in DNMT3B-methylated fraction; high B/A preference ratio (exact rank among 4096 sequences reported in Supplementary Data 1 of Gao et al. 2020) |
| Comparator Or Baseline | CpGpC/CpGpT motifs: enriched in DNMT3A-methylated fraction; low B/A preference ratio |
| Quantified Difference | B/A preference ratio difference exceeds 100-fold between top DNMT3B-favored and top DNMT3A-favored sequences [1] |
| Conditions | In vitro methylation of randomized NNNCGNNN DNA pools by recombinant DNMT3A and DNMT3B catalytic domains; bisulfite conversion, hairpin ligation, PCR amplification, and NGS analysis (Gao et al. 2020) |
Why This Matters
Procurement of the correct +1 base identity (CpGpA vs. CpGpC/CpGpT) determines whether the substrate matches the target enzyme's specificity, directly impacting assay signal-to-noise ratio and biological relevance.
- [1] Gao L, Emperle M, Guo Y, et al. Comprehensive structure-function characterization of DNMT3B and DNMT3A reveals distinctive de novo DNA methylation mechanisms. Nature Communications 11, 3355 (2020). View Source
